Ristotetraose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

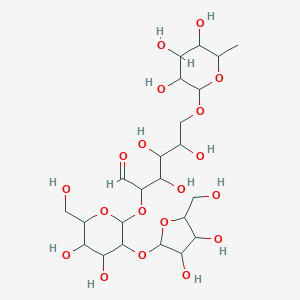

Ristotetraose is a type of oligosaccharide that has gained significant attention in the scientific community due to its potential applications in various fields. It is a four-sugar carbohydrate that is composed of glucose, galactose, fructose, and xylose. Ristotetraose is produced through the enzymatic hydrolysis of raffinose, a trisaccharide found in various plants. The purpose of

Aplicaciones Científicas De Investigación

Ristotetraose has various potential applications in the scientific research field. It has been shown to have prebiotic effects, which means that it promotes the growth of beneficial bacteria in the gut. This makes ristotetraose a potential candidate for use in probiotics, which are supplements that contain live bacteria that provide health benefits. Ristotetraose has also been shown to have antioxidant properties, which means that it can help to prevent cellular damage caused by free radicals. This makes ristotetraose a potential candidate for use in anti-aging and disease prevention research.

Mecanismo De Acción

The mechanism of action of ristotetraose is not fully understood. However, it is believed that ristotetraose exerts its effects through its interactions with the gut microbiota. Ristotetraose is not digested by the human body, but instead passes through to the large intestine where it is fermented by the gut microbiota. This fermentation process produces short-chain fatty acids, which have various health benefits, including reducing inflammation and improving gut barrier function.

Biochemical and Physiological Effects

Ristotetraose has various biochemical and physiological effects. It has been shown to increase the production of short-chain fatty acids in the gut, which have various health benefits, including reducing inflammation and improving gut barrier function. Ristotetraose has also been shown to increase the growth of beneficial bacteria in the gut, which can help to improve overall gut health. Additionally, ristotetraose has antioxidant properties, which means that it can help to prevent cellular damage caused by free radicals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using ristotetraose in lab experiments include its prebiotic effects, antioxidant properties, and potential applications in probiotics and disease prevention research. However, there are also limitations to using ristotetraose in lab experiments. One limitation is that it is not well understood how ristotetraose exerts its effects, which can make it difficult to design experiments that target specific mechanisms of action. Additionally, ristotetraose is not readily available in large quantities, which can make it difficult to conduct experiments that require large amounts of the compound.

Direcciones Futuras

There are several future directions for research on ristotetraose. One direction is to further investigate its mechanism of action and how it interacts with the gut microbiota. This can help to identify specific mechanisms that can be targeted for therapeutic purposes. Another direction is to investigate its potential applications in disease prevention research, particularly in the areas of anti-aging and cancer prevention. Additionally, research can be conducted to develop new synthesis methods for ristotetraose that are more efficient and cost-effective.

Métodos De Síntesis

Ristotetraose is synthesized through the enzymatic hydrolysis of raffinose, which is a trisaccharide found in various plants. The enzyme alpha-galactosidase is used to break down raffinose into its constituent sugars, including glucose, galactose, and fructose. These sugars are then combined with xylose to form ristotetraose. The synthesis of ristotetraose can also be achieved through chemical methods, although enzymatic hydrolysis is the preferred method due to its higher yield and purity.

Propiedades

Número CAS |

128142-69-8 |

|---|---|

Nombre del producto |

Ristotetraose |

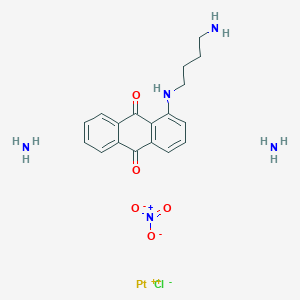

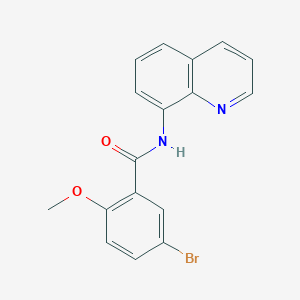

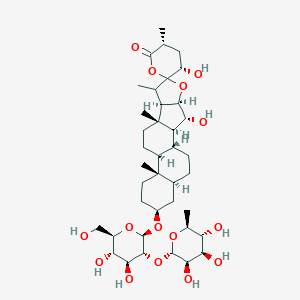

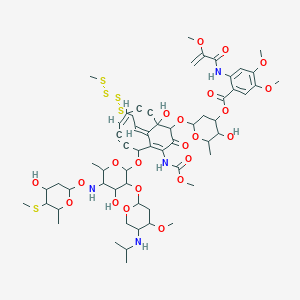

Fórmula molecular |

C57H85N21O15 |

Peso molecular |

620.6 g/mol |

Nombre IUPAC |

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexanal |

InChI |

InChI=1S/C23H40O19/c1-6-11(28)16(33)19(36)21(38-6)37-5-7(27)12(29)13(30)8(2-24)40-23-20(17(34)14(31)9(3-25)41-23)42-22-18(35)15(32)10(4-26)39-22/h2,6-23,25-36H,3-5H2,1H3 |

Clave InChI |

VRAKWGCRAPCZBP-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O |

Sinónimos |

ristotetraose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)